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Compound of Interest

Compound Name: 3-(p-Chlorophenyl)-5-methylhydantoin

CAS No.: 56012-09-0

Cat. No.: B3053765

Get Quote

Comprehensive Technical Guide: Chemical Properties and Synthesis of 3-(p-Chlorophenyl)-5-methylhydantoin

Executive Summary
The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged pharmacophore in medicinal chemistry and agrochemical development.

Specifically, 3-(p-Chlorophenyl)-5-methylhydantoin represents a highly functionalized derivative where the N3 position is substituted

with a lipophilic p-chlorophenyl group, and the C5 position bears a methyl group. This whitepaper provides an in-depth analysis of its

physicochemical properties, structural causality, and self-validating synthetic protocols designed for researchers and drug development

professionals.

Structural Chemistry & Physicochemical Profile
The molecular architecture of 3-(p-Chlorophenyl)-5-methylhydantoin is defined by a central polar, hydrogen-bonding heterocyclic

core flanked by a lipophilic halogenated aryl ring. The presence of the p-chlorophenyl group significantly alters the electron density of

the imide nitrogen (N3), impacting both its solvatochromic behavior and its partition coefficient (LogP) [1].

To facilitate easy comparison for formulation and analytical scientists, the quantitative physicochemical data is summarized in Table 1.

Table 1: Physicochemical and Spectroscopic Attributes

Property Value Experimental / Predictive Basis

Molecular Formula C₁₀H₉ClN₂O₂ Exact Mass: 224.035 Da

Molecular Weight 224.64 g/mol Standard Atomic Weights

LogP (Lipophilicity) 2.15 ± 0.2
Advanced Chemistry Development

(ACD/Labs) [1]

Melting Point 175–182 °C
Capillary Tube Method (Analogous

derivatives)

H-Bond Donors/Acceptors 1 (N1-H) / 2 (C2=O, C4=O) Pharmacophore modeling

IR νmax​(KBr, cm⁻¹) 3204 (N-H), 1772, 1713 (C=O) FT-IR Spectroscopy

¹H-NMR (DMSO-d₆, ppm) 1.4 (d, 3H), 4.2 (q, 1H), 7.4-7.6 (m, 4H) 200 MHz NMR Spectroscopy
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Mechanistic Pharmacology & Application Scope
The biological relevance of hydantoins is deeply tied to their ability to act as hydrogen-bond anchors within target protein pockets (such

as voltage-gated sodium channels in anticonvulsant applications) [3]. The addition of the p-chlorophenyl group at the N3 position

serves a dual purpose:

Steric/Electronic Anchoring: The chlorine atom provides a halogen-bonding interaction site and increases the metabolic stability of

the aryl ring against cytochrome P450-mediated oxidation.

Membrane Permeability: It drives the LogP into the optimal range (2.0 - 3.0) for crossing lipid bilayers, creating a synergistic effect

between target binding and bioavailability.
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Fig 1: Structure-activity relationship and physicochemical signaling dynamics.

Synthetic Methodology & Causality
While the Bucherer-Bergs multicomponent reaction is standard for 5,5-disubstituted hydantoins [3], the precise targeting of the N3

position with an aryl group necessitates an alternative route. The most robust method involves the reaction of an α -amino acid (DL-

alanine) with an isocyanate equivalent (p-chlorophenyl isocyanate) [2, 4].

Causality of Reagents:

Triethylamine (TEA): Acts as a non-nucleophilic base to deprotonate the α -amino group of alanine, maximizing its nucleophilicity for

the attack on the highly electrophilic isocyanate carbon.

Methanolic HCl: Used in the second stage to protonate the urea carbonyl. This increases the electrophilicity of the adjacent carbon,

forcing an intramolecular nucleophilic attack by the carboxylic oxygen, resulting in dehydration and ring closure [2].
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Fig 2: Two-step synthetic workflow for 3-(p-Chlorophenyl)-5-methylhydantoin.

Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that every protocol must contain internal quality control (QC) loops to prevent the

propagation of errors.

Protocol 1: Synthesis and Purification of 3-(p-Chlorophenyl)-5-methylhydantoin
Step 1: Urea Intermediate Formation

Suspend 10.0 mmol of DL-alanine methyl ester hydrochloride in 30 mL of anhydrous dichloromethane (CH₂Cl₂).

Add 11.0 mmol of Triethylamine (TEA) dropwise at 0 °C under a nitrogen atmosphere. Stir for 15 minutes.

Slowly add a solution of p-chlorophenyl isocyanate (10.0 mmol) in 10 mL CH₂Cl₂. Allow the reaction to warm to room temperature

and stir for 4 hours.

Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The complete disappearance

of the isocyanate spot (visualized via UV 254 nm) and the emergence of a lower Rf​spot confirms urea formation. IR spectroscopy of

an aliquot must show the absence of the strong -N=C=O stretch at ~2270 cm⁻¹.

Step 2: Acid-Catalyzed Cyclization

Evaporate the CH₂Cl₂ solvent under reduced pressure.

Dissolve the crude urea intermediate in 25 mL of methanol.

Add 5 mL of concentrated methanolic HCl. Reflux the mixture at 65 °C for 3 hours.

Validation Checkpoint 2: Monitor via LC-MS. The mass spectrum should shift from the intermediate mass to the target exact mass

(m/z[M+H]⁺ = 225.04), indicating the successful elimination of methanol/water.

Step 3: Crystallization

Cool the mixture to 4 °C overnight to induce precipitation.

Filter the white crystalline solid and wash with cold diethyl ether. Recrystallize from ethanol.

Validation Checkpoint 3: Determine the melting point. A sharp melting point range (175–182 °C) validates crystalline purity.

Protocol 2: Solvatochromic Analysis
Hydantoins exhibit distinct solvatochromism due to specific solvent-solute hydrogen bonding interactions [1].
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Prepare a 1.0 × 10⁻⁴ M solution of the synthesized hydantoin in a series of solvents with varying Kamlet-Taft parameters (e.g.,

Hexane, Dioxane, Ethanol, DMSO).

Record the UV absorption spectra in the 200–400 nm region using a dual-beam spectrophotometer.

Identify the λmax​for the π→π∗ transition in each solvent.

Validation Checkpoint 4: Plot the absorption frequencies ( νmax​) against the Kamlet-Taft dipolarity/polarizability ( π∗ ) values. A

linear correlation ( R2>0.95 ) validates the absence of instrument calibration drift and confirms that non-specific dielectric interactions

dominate the spectral shift.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic

procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness

of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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